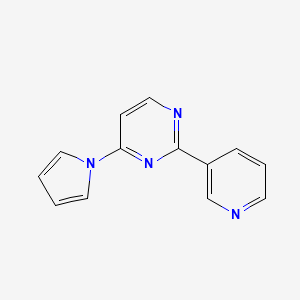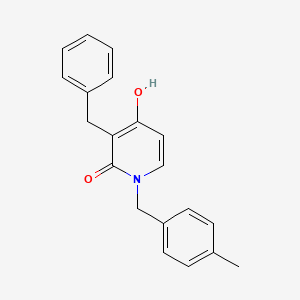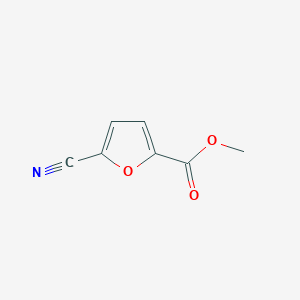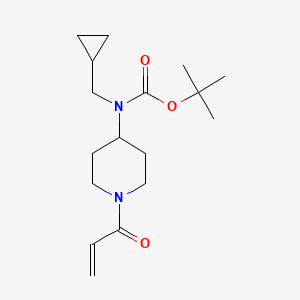
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDP belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
OLED Applications
- Sky-Blue-Emitting Phosphors for OLEDs: A study by Chang et al. (2013) developed heteroleptic Ir(III) metal complexes incorporating chelates derived from pyridyl pyrimidine variants. These complexes exhibited high quantum yields and were effectively used in organic light-emitting diodes (OLEDs), demonstrating significant potential in sky-blue- and white-emitting OLEDs. This research highlights the utility of pyrimidine chelates in advancing OLED technology, with potential applications in display and lighting technologies (Chang et al., 2013).
Biomedical Applications
Synthesis of Novel Pyrrole-Substituted Pyrido[2,3-d]Pyrimidines
Jahanshahi et al. (2018) synthesized novel pyrimidine derivatives using a hydroxyapatite-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst. These compounds exhibited significant antibacterial activity, showcasing the potential of pyrimidine derivatives in the development of new antimicrobial agents (Jahanshahi et al., 2018).
Synthesis of 2-Anilino-4-(1H-pyrrol-3-yl) Pyrimidine CDK Inhibitors
Wang et al. (2004) explored the synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines for inhibiting cyclin-dependent kinases (CDKs). These compounds showed promising anti-proliferative activity against human tumor cell lines, suggesting their potential use in cancer treatment (Wang et al., 2004).
Optical and Electronic Applications
Tuning Optical Properties of Pyrrolo[2,3-d]pyrimidines
Bucevičius et al. (2015) synthesized 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines and demonstrated how small polar substituents can tune the energy of frontier orbitals. These findings are significant for developing materials with specific optical properties for use in electronics and photonics (Bucevičius et al., 2015).
Synthesis of Pyrimidine-Based Luminogens with AIEE Properties
Hagimori et al. (2022) reported the synthesis of novel pyridine-based compounds, including pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, which exhibited aggregation-induced emission enhancement (AIEE) properties. These compounds could have significant applications in the development of advanced materials for optical and electronic devices (Hagimori et al., 2022).
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-4-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-9-17(8-1)12-5-7-15-13(16-12)11-4-3-6-14-10-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZWTGXEUIUZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2426517.png)





![2-(chloromethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2426530.png)
![2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2426532.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2426533.png)
![N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2426534.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2426535.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2426538.png)
